N-Carbamyl-D-methionine

説明

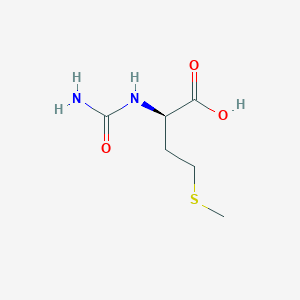

Structure

3D Structure

特性

分子式 |

C6H12N2O3S |

|---|---|

分子量 |

192.24 g/mol |

IUPAC名 |

(2R)-2-(carbamoylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 |

InChIキー |

DEWDMTSMCKXBNP-SCSAIBSYSA-N |

異性体SMILES |

CSCC[C@H](C(=O)O)NC(=O)N |

正規SMILES |

CSCCC(C(=O)O)NC(=O)N |

製品の起源 |

United States |

Enzymatic Synthesis and Bioproduction of N Carbamyl D Methionine

Hydantoinase Process: A Core Biotechnological Pathway

The hydantoinase process is a well-established enzymatic method for producing optically pure D-amino acids from chemically synthesized D,L-5-monosubstituted hydantoins. researchgate.netnih.gov This cascade of reactions involves the stereoselective hydrolysis of the hydantoin (B18101) ring, followed by the hydrolysis of the resulting N-carbamoyl-D-amino acid to yield the final D-amino acid product. nih.govtandfonline.com

Stereoselective Hydrolysis of 5-Monosubstituted Hydantoins to N-Carbamyl-D-Amino Acids

The initial and crucial step in the hydantoinase process is the stereoselective ring-opening hydrolysis of a D,L-5-monosubstituted hydantoin. nih.gov A D-stereoselective hydantoinase enzyme specifically targets the D-enantiomer of the racemic hydantoin mixture, catalyzing its conversion to the corresponding N-carbamoyl-D-amino acid. researchgate.net For the production of D-methionine, the substrate is D,L-5-(2-methylthioethyl)hydantoin (D,L-MTEH). The D-hydantoinase selectively hydrolyzes D-MTEH to form N-Carbamyl-D-methionine. nih.govcaltech.edu This step's high stereoselectivity is fundamental to achieving a high optical purity in the final D-amino acid product. nih.gov

Role of D-Hydantoinase in the Initial Ring-Opening Reaction

D-hydantoinase (dihydropyrimidinase, EC 3.5.2.2) is a cyclic amidase that catalyzes the reversible hydrolytic ring cleavage of hydantoins and their 5'-monosubstituted analogs. jiangnan.edu.cnresearchgate.net In the context of this compound synthesis, D-hydantoinase exhibits D-stereospecificity, exclusively acting on the D-form of 5-(2-methylthioethyl)hydantoin. tandfonline.comasm.org The enzyme facilitates a nucleophilic attack on one of the carbonyl carbons of the hydantoin ring, leading to its opening and the formation of the linear N-carbamoyl-D-methionine. nih.gov The efficiency of this initial step is critical as it provides the substrate for the subsequent enzymatic reaction. The kinetic properties of D-hydantoinases, including their substrate specificity and optimal reaction conditions (pH and temperature), have been extensively studied to maximize the production of N-carbamoyl-D-amino acids. tandfonline.comjiangnan.edu.cn For instance, the optimal pH for many D-hydantoinases is around 8.0. tandfonline.com

Impact of Hydantoin Racemase on Substrate Availability for this compound Precursors

While D-hydantoinase selectively converts the D-enantiomer of the hydantoin substrate, the L-enantiomer remains unreacted. nih.gov To achieve a theoretical yield of 100%, the unreacted L-5-monosubstituted hydantoin must be converted to its D-form. researchgate.net This is accomplished through the action of a hydantoin racemase. nih.govresearchgate.net This enzyme catalyzes the racemization of L-hydantoins, continuously replenishing the pool of the D-substrate for the D-hydantoinase. researchgate.netuco.es The inclusion of a hydantoin racemase in the reaction system creates a dynamic kinetic resolution, where the continuous conversion of the L-enantiomer to the D-enantiomer drives the reaction towards the complete conversion of the racemic starting material into the desired D-product. nih.govresearchgate.net This enzymatic racemization is crucial for processes involving hydantoins that exhibit a slow rate of spontaneous chemical racemization under the reaction conditions. researchgate.net

Microbial Systems for this compound Production

The enzymes required for the hydantoinase process are typically sourced from various microorganisms. The use of whole microbial cells as biocatalysts is a common and cost-effective strategy in industrial applications. researchgate.net

Screening and Isolation of Microorganisms Producing N-Carbamyl-D-Amino Acid Amidohydrolases

Scientists have successfully isolated numerous microorganisms from diverse environments, such as soil, that produce the necessary enzymes for the hydantoinase process. researchgate.netnih.gov Enrichment culture techniques are often employed, using N-carbamyl-D-amino acids as the sole nitrogen source to select for microbes possessing N-carbamyl-D-amino acid amidohydrolase (D-carbamoylase) activity. nih.govnih.gov Isolated strains are then screened for their ability to produce D-amino acids from the corresponding DL-5-substituted hydantoins. researchgate.net Genera such as Pseudomonas, Agrobacterium, and Blastobacter have been identified as potent producers of D-hydantoinase and D-carbamoylase. jiangnan.edu.cnresearchgate.netnih.gov For example, Pseudomonas sp. strain KNK003A and Blastobacter sp. A17p-4 were isolated for their ability to produce thermostable N-carbamoyl-D-amino acid amidohydrolases. nih.govnih.gov

Table 1: Examples of Microorganisms Screened for Hydantoinase and Carbamoylase Activity

| Microorganism | Enzyme(s) Produced | Source of Isolation | Reference |

| Pseudomonas sp. KNK003A | N-carbamyl-D-amino acid amidohydrolase | Soil | nih.gov |

| Blastobacter sp. A17p-4 | N-carbamoyl-D-amino acid amidohydrolase, D-hydantoinase | Newly isolated bacterium | nih.gov |

| Agrobacterium tumefaciens RU-OR | D-stereoselective hydantoin-hydrolysing activity | Not specified | core.ac.uk |

| Pseudomonas species | D-hydantoinase | Not specified | researchgate.net |

| Jannaschia sp. CCS1 | D-hydantoinase | Genomic data mining | nih.gov |

Genetic Engineering and Recombinant Expression Strategies for Biosynthesis

Table 2: Research Findings on Recombinant Systems for D-Amino Acid Production

| Recombinant System | Enzymes Co-expressed | Host Organism | Key Finding | Reference |

| System 1 | D-hydantoinase, D-carbamoylase, Hydantoin racemase 1 (from A. tumefaciens) | E. coli BL21 | Achieved 100% conversion of D,L-MTEH to D-methionine in ~100 minutes. | nih.gov |

| System 2 | D-hydantoinase, D-carbamoylase, Hydantoin racemase 2 (from A. tumefaciens) | E. coli BL21 | Slower conversion than System 1, taking ~200 minutes for 100% conversion of D,L-MTEH. | nih.gov |

| Evolved Hydantoinase System | Evolved L-hydantoinase, L-N-carbamoylase, Hydantoin racemase | E. coli | Inverted enantioselectivity of hydantoinase to produce L-methionine with a fivefold increase in productivity. | caltech.edu |

| D-Trp Production System | D-carbamoylase (AcHyuC), Hydantoin racemase (AaHyuA), D-hydantoinase (AtHyuH) | E. coli | Converted 80 mM L-indolylmethylhydantoin to D-Trp with 99.4% yield in 12 hours. | jiangnan.edu.cn |

Chemo-Enzymatic Cascade Reactions Yielding this compound and Its Derivatives

A prominent and industrially significant method for producing this compound and its subsequent derivative, D-methionine, is the "hydantoinase process". mdpi.com This process is a classic example of a chemo-enzymatic cascade that employs dynamic kinetic resolution to achieve high yields of an enantiomerically pure product from a racemic starting material. nih.govresearchgate.net The cascade begins with a chemically synthesized racemic mixture of a 5-monosubstituted hydantoin, in this case, D,L-5-(2-methylthioethyl)hydantoin (D,L-MTEH). nih.govresearchgate.net

The enzymatic cascade involves three key enzymes, often housed within a single whole-cell biocatalyst like recombinant E. coli: nih.gov

D-Hydantoinase: This enzyme exhibits stereoselectivity and catalyzes the hydrolytic ring-opening of D-5-(2-methylthioethyl)hydantoin to form this compound. nih.govmdpi.com The L-enantiomer of the hydantoin is not a substrate for this enzyme.

Hydantoin Racemase: To overcome the limitation of only using 50% of the racemic substrate, a hydantoin racemase is included. This enzyme facilitates the continuous in-situ conversion of the unreacted L-5-(2-methylthioethyl)hydantoin into D-5-(2-methylthioethyl)hydantoin. nih.govresearchgate.net This ensures a constant supply of the D-enantiomer for the D-hydantoinase, enabling a theoretical conversion of 100% of the starting racemic mixture. nih.gov

D-Carbamoylase (or N-Carbamoyl-D-amino acid amidohydrolase): This enzyme catalyzes the final step, the hydrolysis of the N-carbamoyl group from this compound. oup.com The products of this reaction are the desired D-methionine, ammonia, and carbon dioxide. This step is highly enantiospecific and ensures the high optical purity of the final D-amino acid product. nih.gov

Table 2: Key Enzymes in the Chemo-Enzymatic Cascade for D-Methionine Production

| Enzyme | Substrate(s) | Product(s) | Function in Cascade |

|---|---|---|---|

| D-Hydantoinase | D-5-(2-methylthioethyl)hydantoin | This compound | Stereoselective hydrolysis of the D-hydantoin ring. nih.gov |

| Hydantoin Racemase | L-5-(2-methylthioethyl)hydantoin | D-5-(2-methylthioethyl)hydantoin | Racemization of the L-hydantoin to replenish the D-substrate. nih.gov |

| D-Carbamoylase | This compound | D-Methionine, CO₂, NH₃ | Hydrolysis of the intermediate to the final D-amino acid. oup.com |

Enzymology of N Carbamyl D Methionine Transforming Enzymes

N-Carbamyl-D-Amino Acid Amidohydrolase (D-Carbamoylase)

D-carbamoylase (EC 3.5.1.77) catalyzes the stereospecific hydrolysis of N-carbamoyl-D-amino acids to their corresponding D-amino acids, ammonia, and carbon dioxide. frontiersin.org This enzyme is crucial for the production of various D-amino acids, which serve as important building blocks for pharmaceuticals, including β-lactam antibiotics and peptide hormones, as well as pesticides. osdd.net

Purification and Biochemical Characterization of D-Carbamoylase

The purification of D-carbamoylase has been achieved from various microbial sources, including Agrobacterium tumefaciens. A notable two-step purification protocol for the enzyme from Agrobacterium tumefaciens AM 10 involves ion exchange chromatography followed by dye-ligand affinity chromatography. osdd.net This method resulted in a 232-fold purification with a 30% recovery. osdd.net The purified enzyme from this source is a dimer with a native molecular mass of approximately 67 kDa, composed of two identical subunits of 38 kDa each. osdd.net

Similarly, D-carbamoylase from another strain, Agrobacterium tumefaciens NRRL B11291, which is used in industrial D-amino acid production, has been cloned and its cysteine residues' role in enzymatic activity has been topologically mapped. researchgate.net A D-carbamoylase from Sinorhizobium morelense S-5 was purified 189-fold to homogeneity and was identified as a homotetramer with a native molecular mass of 150 kDa, consisting of four 38 kDa subunits. researchgate.net In another study, a D-carbamoylase from a strain designated as NO. 2262 was purified to electrophoretic homogeneity and characterized as a homotetramer composed of four 35 kD subunits. researchgate.net

Overexpression of recombinant D-carbamoylase in Escherichia coli often leads to the formation of insoluble inclusion bodies. nih.govmdpi.com However, these can be partially solubilized using agents like N-lauroylsarcosine or by adjusting cell incubation temperatures. nih.govmdpi.com

Substrate Specificity and Enantiospecificity Towards N-Carbamyl-D-methionine

D-carbamoylases exhibit strict enantiospecificity, acting exclusively on N-carbamoyl-D-amino acids while showing no activity towards their L-enantiomers. mdpi.com The substrate scope of D-carbamoylase is broad, encompassing both aliphatic and aromatic N-carbamoyl-D-amino acids. mdpi.comuniprot.org

Studies on D-carbamoylase from Pseudomonas sp. have shown that the enzyme has a high affinity for a wide range of substrates, including those with bulky side chains like N-carbamoyl-D-tryptophan and N-carbamoyl-D-phenylalanine. mdpi.comresearchgate.net This broad substrate specificity is a significant advantage for biotechnological applications over chemical synthesis methods. mdpi.com The enzyme from Agrobacterium tumefaciens AM 10 has been shown to effectively hydrolyze N-carbamoyl-DL-methionine. osdd.net

The enzyme's ability to distinguish between stereoisomers extends beyond the α-carbon to the β-carbon in α,β-diastereomeric amino acids. researchgate.net

| Substrate | Relative Activity (%) |

|---|---|

| N-carbamoyl-D-alanine | 100 |

| N-carbamoyl-D-tryptophan | 95 |

| N-carbamoyl-D-phenylalanine | 88 |

| N-carbamoyl-D-valine | 85 |

| N-carbamoyl-D-leucine | 82 |

This table is based on data for D-carbamoylase from Pseudomonas sp., indicating its high activity towards various N-carbamoyl-D-amino acids. The relative activities are normalized to the activity with N-carbamoyl-D-alanine. mdpi.comresearchgate.net

Kinetic Parameters and Catalytic Efficiency for this compound Hydrolysis

The kinetic parameters of D-carbamoylase have been determined for various substrates. For the enzyme from Agrobacterium tumefaciens AM 10, the Michaelis-Menten constant (Km) for N-carbamoyl-DL-methionine was determined to be 3.84 mM. osdd.net Another study on a D-carbamoylase from Arthrobacter crystallopoietes (AcHyuC) determined the Km and maximum reaction velocity (Vmax) for N-carbamoyl-DL-tryptophan. jiangnan.edu.cn

Directed evolution has been employed to improve the catalytic efficiency of D-carbamoylase. A variant of D-carbamoylase from Nitratireductor indicus (NiHyuC), designated M4, exhibited a 43-fold increase in catalytic efficiency (kcat/Km) and a 21-fold reduction in its Km value for N-carbamoyl-D-tryptophan compared to the wild-type enzyme. acs.org

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

|---|---|---|---|---|---|

| Agrobacterium tumefaciens AM 10 | N-carbamoyl-DL-methionine | 3.84 | N/A | N/A | osdd.net |

| Agrobacterium tumefaciens NRRL B11291 (Wild-type) | N-carbamoyl-d-p-hydroxyphenylglycine | N/A | N/A | N/A | oup.com |

| Agrobacterium tumefaciens NRRL B11291 (Mutant 2S3) | N-carbamoyl-d-p-hydroxyphenylglycine | Similar to WT | Decreased | Slightly Reduced | oup.com |

| Sinorhizobium morelense S-5 | N-carbamoyl-d-p-hydroxyphenylglycine | 3.76 | 383 U/mg (Vmax) | N/A | researchgate.net |

N/A: Not available in the provided search results.

Effect of Environmental Factors on D-Carbamoylase Activity (pH, Temperature, Metal Ions)

The activity of D-carbamoylase is significantly influenced by environmental factors such as pH, temperature, and the presence of metal ions.

pH: Most D-carbamoylases exhibit optimal activity in the neutral to alkaline pH range, typically between 7.0 and 9.0. mdpi.com For instance, the D-carbamoylase from Agrobacterium tumefaciens shows optimal activity at pH 8.0. dss.go.th The enzyme from Arthrobacter crystallopoietes (AcHyuC) displays its highest activity at pH 8.0 in sodium phosphate (B84403) buffer, which is advantageous for the hydantoinase process as it aligns with the optimal pH of other enzymes in the cascade. jiangnan.edu.cn The enzyme from Sinorhizobium morelense S-5 has an optimal pH of 7.0. uniprot.org

Temperature: The optimal temperature for D-carbamoylase activity varies among different microbial sources. The enzyme from Agrobacterium tumefaciens has an optimal temperature of 50 °C. dss.go.th A D-carbamoylase from a strain designated NO. 2262 has an optimal temperature of 45°C. researchgate.net The enzyme from Sinorhizobium morelense S-5 is notably thermostable, with an optimal temperature of 60°C. uniprot.org Efforts in protein engineering have led to the development of thermostable mutants. For example, mutants of the D-carbamoylase from Agrobacterium sp. KNK712 have shown stability up to 71.4 °C. mdpi.com Similarly, directed evolution of the enzyme from Agrobacterium tumefaciens NRRL B11291 resulted in a mutant with a T50 (the temperature at which 50% of the initial activity remains after 30 minutes of incubation) of 73°C, compared to 61°C for the wild-type. oup.com

Metal Ions: The effect of metal ions on D-carbamoylase activity can be inhibitory or, in some cases, activating. The activity of D-carbamoylase from Pseudomonas is inhibited by several metal ions. mdpi.com In contrast, the activity of D-carbamoylase from Arthrobacter crystallopoietes (AcHyuC) is significantly inhibited by Co2+ and Cu2+, but is not affected by EDTA, suggesting it is a non-metal ion-dependent enzyme. jiangnan.edu.cn The enzyme from Agrobacterium radiobacter is inhibited by chelating agents and its activity can be restored by the addition of divalent metal ions like Mn2+, Ni2+, and Co2+. asm.org For the enzyme from strain NO. 2262, Ni2+ acts as an activator, while Zn2+ is a potent inhibitor. researchgate.net

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Pseudomonas sp. | 7.0 - 9.0 | 45 | mdpi.com |

| Agrobacterium tumefaciens | 8.0 | 50 | dss.go.th |

| Arthrobacter crystallopoietes (AcHyuC) | 8.0 | N/A | jiangnan.edu.cn |

| Sinorhizobium morelense S-5 | 7.0 | 60 | uniprot.org |

| Strain NO. 2262 | 8.0 | 45 | researchgate.net |

N/A: Not available in the provided search results.

Structural Insights into D-Carbamoylase Function

Understanding the three-dimensional structure of D-carbamoylase is crucial for elucidating its catalytic mechanism and for guiding protein engineering efforts to improve its properties.

The three-dimensional structures of several D-carbamoylases have been determined, providing valuable insights into their function. mdpi.com Molecular docking and molecular dynamics simulations have been used to analyze the interaction between D-carbamoylase and its substrates. dntb.gov.ua

For the D-carbamoylase from Pseudomonas sp., molecular docking analysis has identified the substrate-binding pocket. mdpi.com Molecular dynamics simulations of the enzyme in complex with N-carbamoyl-D-tryptophan revealed that the binding pocket stabilizes within 100 nanoseconds. mdpi.com These simulations also highlighted the importance of specific amino acid residues, such as Arg176 and Asn173, in forming hydrogen bonds with the substrate, which is crucial for stable substrate binding. mdpi.com

Structural analysis of a D-carbamoylase from Nitratireductor indicus (NiHyuC) and its engineered variants has revealed that a loop located at the entrance of the substrate tunnel plays a key role in modulating substrate access and catalytic efficiency. acs.org Conformational changes in this loop can significantly impact the enzyme's kinetic properties. acs.org

Identification and Characterization of Active Site Residues and Catalytic Mechanism

The catalytic activity of N-carbamyl-D-amino acid amidohydrolase (D-NCAase), the enzyme responsible for transforming this compound, relies on a key catalytic triad (B1167595) of amino acid residues within its active site. nih.govbrennerlab.net Through structural and site-directed mutagenesis studies, these residues have been identified as Cysteine-172 (Cys172), Glutamate-47 (Glu47), and Lysine-127 (Lys127) in the enzyme from Agrobacterium radiobacter and Agrobacterium sp. strain KNK712. nih.govnih.gov This Cys-Glu-Lys triad is fundamental to the enzyme's catalytic mechanism. researchgate.net

The catalytic mechanism proceeds via an acylation-deacylation process. researchgate.netebi.ac.uk The reaction initiates with the deprotonation of the thiol group of Cys172 by Glu47, which acts as a general base. nih.govebi.ac.uk This enhances the nucleophilicity of Cys172, enabling it to launch a nucleophilic attack on the carbonyl carbon of the N-carbamyl substrate, forming a tetrahedral intermediate. nih.govebi.ac.uk Lys127 plays a crucial role in stabilizing the negatively charged transition state by forming an oxyanion hole. ebi.ac.uk The tetrahedral intermediate then collapses, leading to the cleavage of the C-N bond and the release of the D-amino acid, while an acyl-enzyme intermediate is formed. ebi.ac.uk Subsequently, a water molecule, activated by Glu47, attacks the carbonyl carbon of the acyl-enzyme intermediate. ebi.ac.uk This leads to the hydrolysis of the intermediate, releasing carbamate, which spontaneously decomposes to carbon dioxide and ammonia, and regenerating the free enzyme for subsequent catalytic cycles. ebi.ac.uk

Site-directed mutagenesis studies have confirmed the essentiality of these residues. Substitution of Cys172 with alanine (B10760859) or serine results in a catalytically inactive enzyme. nih.gov Similarly, mutations of other conserved residues like His129, His144, and His215, while not directly part of the catalytic triad, have been shown to be critical for maintaining the stable conformation of the catalytic cleft. nih.gov Molecular dynamics simulations have further elucidated the interactions within the active site, showing that residues such as Arginine-176 (Arg176) and Asparagine-173 (Asn173) can form hydrogen bonds with substrates like N-carbamoyl-D-tryptophan, contributing to substrate binding and stability within the active site. researchgate.net

Table 1: Key Active Site Residues and Their Functions in D-NCAase

| Residue | Organism | Function | Reference |

|---|---|---|---|

| Cys172 | Agrobacterium radiobacter, Agrobacterium sp. KNK712 | Catalytic nucleophile; attacks the carbonyl carbon of the substrate. | nih.govebi.ac.uknih.gov |

| Glu47 | Agrobacterium radiobacter, Agrobacterium sp. KNK712 | Acts as a general base, deprotonating Cys172 and activating a water molecule. | nih.govebi.ac.uk |

| Lys127 | Agrobacterium radiobacter, Agrobacterium sp. KNK712 | Stabilizes the transition state by forming an oxyanion hole. | nih.govebi.ac.uk |

| His129, His144, His215 | Agrobacterium radiobacter | Maintain the stable conformation of the catalytic cleft. | nih.gov |

| Arg176, Asn173 | Pseudomonas sp. | Form hydrogen bonds with the substrate, aiding in binding and stability. | researchgate.net |

Analysis of Oligomeric States (e.g., Dimers, Homotetramers) and Their Impact on Activity

N-carbamyl-D-amino acid amidohydrolases (D-NCAases) exhibit various oligomeric structures, which are crucial for their stability and catalytic function. The enzyme from Agrobacterium sp. strain KNK712 and Agrobacterium radiobacter has been shown to exist as a homotetramer. nih.govbrennerlab.netnih.gov This homotetrameric structure is characterized by a four-layer α/β/β/α fold, and the subunits are related by 222 symmetry. brennerlab.netnih.govnycu.edu.tw The intersubunit contacts are extensive and primarily involve a buried exterior layer of the α/β fold, contributing to the stability of the complex. nih.gov A long C-terminal fragment from one monomer extends to associate with another, forming a small hydrophobic cavity. nih.gov

The oligomeric state has a direct impact on the enzyme's activity. Dissociation of the oligomer into monomers can lead to a loss of enzymatic activity. airitilibrary.com This is because the active site geometry and the stability of the catalytic cleft are maintained by the interactions between the subunits. nih.govairitilibrary.com Studies have shown that the thermal unfolding of dimeric D-NCAase is an asymmetrical process, with one subunit being less stable and its active site disrupting more readily. airitilibrary.com This highlights the importance of the quaternary structure in maintaining a functional conformation.

While homotetramers are common, other oligomeric states like homodimers and homotrimers have also been reported for D-carbamoylases from different sources, with subunit molecular weights typically ranging from 32 to 40 kDa. mdpi.comresearchgate.net The formation of these oligomers can be influenced by factors such as protein concentration and the presence of specific mutations. biorxiv.orgresearchgate.net For instance, introducing inter-subunit disulfide bonds through site-directed mutagenesis has been shown to increase the thermostability of D-NCAase variants. nycu.edu.tw Specifically, the A302C mutant of Agrobacterium radiobacter D-NCAase, which forms an inter-subunit disulfide bridge, demonstrated increased catalytic efficiency (kcat/Km) at higher temperatures. nycu.edu.tw This underscores the significant role of the oligomeric state and inter-subunit interactions in modulating the activity and stability of these enzymes.

Table 2: Oligomeric States of D-NCAase from Different Sources

| Enzyme Source | Oligomeric State | Subunit MW (kDa) | Reference |

|---|---|---|---|

| Agrobacterium sp. KNK712 | Homotetramer | ~34 | nih.govbrennerlab.net |

| Agrobacterium radiobacter | Homotetramer | ~34 | nih.govnih.gov |

| Pseudomonas sp. | Homodimer, Homotetramer, Homotrimer | 32-40 | mdpi.comresearchgate.net |

Other Enzymes Interacting with this compound

L-Specific N-Carbamyl-Amino Acid Amidohydrolase Activity and Specificity

L-specific N-carbamyl-amino acid amidohydrolases (L-carbamoylases) are enzymes that exhibit strict enantiospecificity for the L-enantiomers of N-carbamoyl-amino acids. nih.govtandfonline.comnih.gov The L-carbamoylase from Pseudomonas sp. strain NS671 is strictly L-specific and demonstrates broad substrate specificity for various N-carbamyl-L-α-amino acids. nih.gov This enzyme shows no activity towards N-carbamoyl-D-methionine. asm.org Similarly, the L-carbamoylase from Geobacillus stearothermophilus is also strictly enantiospecific for L-isomers. researchgate.netnih.gov

The primary role of L-carbamoylases is the hydrolysis of N-carbamyl-L-amino acids to produce the corresponding L-amino acids. tandfonline.com In the context of a multi-enzymatic system known as the "hydantoinase process," L-carbamoylases are coupled with other enzymes to produce optically pure L-amino acids from racemic hydantoins. tandfonline.comnih.gov While D-carbamoylases act on N-carbamoyl-D-amino acids, L-carbamoylases specifically target the L-form. mdpi.com

The enzyme from Pseudomonas sp. strain NS671 is a dimeric protein composed of two identical 45 kDa subunits. nih.gov Its activity is dependent on the presence of Mn²⁺ ions and is inhibited by ATP. nih.gov The optimal conditions for this enzyme when acting on N-carbamyl-L-methionine are a pH of 7.5 and a temperature of around 40°C. nih.gov The strict L-specificity of these enzymes makes them valuable biocatalysts for the kinetic resolution of racemic mixtures of N-carbamoyl-amino acids. nih.gov

N-Succinylamino Acid Racemase Mediated Racemization of N-Carbamyl-Methionine

N-succinylamino acid racemase (NSAR) is an enzyme that can catalyze the racemization of various N-acylamino acids, including N-carbamoyl-methionine. proteopedia.orguniprot.org The NSAR from Deinococcus radiodurans has been shown to act on N-carbamoyl-D-methionine. proteopedia.orguniprot.org This racemization activity is crucial for dynamic kinetic resolution (DKR) processes, where it is coupled with an enantiospecific hydrolase to achieve a theoretical yield of 100% for the desired enantiomer. researchgate.netnih.gov

In a bienzymatic system, NSAR from Geobacillus kaustophilus has been successfully coupled with an L-N-carbamoylase from Geobacillus stearothermophilus. researchgate.netnih.gov This system enables the production of optically pure L-amino acids from racemic mixtures of N-carbamoyl-amino acids. researchgate.net The NSAR catalyzes the in-situ racemization of the D-enantiomer (like N-carbamoyl-D-methionine) to the L-enantiomer (N-carbamoyl-L-methionine), which is then hydrolyzed by the L-carbamoylase to produce the L-amino acid. nih.govmdpi.com

The activity of the NSAR/L-carbamoylase system is dependent on cobalt ions. researchgate.net The optimal pH for this bienzymatic system is 8.0, with an optimal temperature range of 55-70°C for N-carbamoyl derivatives. researchgate.net The NSAR from Geobacillus kaustophilus has been identified as the rate-limiting step in this coupled system due to its lower specific activity compared to the L-carbamoylase. researchgate.net This enzymatic racemization of N-carbamoyl-methionine by NSAR is a key step in improving the efficiency of producing enantiomerically pure amino acids.

Metabolic and Biological Roles of N Carbamyl D Methionine

Intermediary Role in Amino Acid Metabolic Pathways

N-Carbamyl-D-methionine and its L-enantiomer are recognized for their roles as stable derivatives of the essential amino acid methionine. The addition of a carbamoyl (B1232498) group to the amino group of methionine serves to protect it from oxidative damage, a vulnerability of the standard amino acid. nih.govacs.org This structural modification allows for its involvement in specific metabolic contexts, particularly in its reconversion to methionine and its enzymatic connections to broader metabolic networks.

It has been reported that N-carbamyl-methionine (NCM) can be converted back into methionine within biological systems. nih.govacs.org This biotransformation is significant as it allows N-carbamyl-methionine to serve as a protected precursor or a metabolic intermediate that can regenerate the parent amino acid, making it available for its essential functions. The hydrolysis of the N-carbamoyl group to release the free amino acid is typically catalyzed by enzymes known as carbamoylases or amidohydrolases. ebi.ac.ukmdpi.com

In prokaryotes, N-carbamyl-methionine is also noted as a starting amino acid for biological proteins. nih.govacs.org The ability to be reconverted to methionine underscores its potential as a bioavailable source of this essential amino acid. nih.govacs.org This conversion is a key step in processes like the "hydantoinase process," an industrial biocatalytic system used for producing enantiomerically pure amino acids. mdpi.comcaltech.edu In this cascade, a hydantoin (B18101) is first hydrolyzed to an N-carbamoyl-amino acid, which is then converted to the final D- or L-amino acid by a specific carbamoylase. mdpi.com

The metabolic relevance of this compound extends to its relationship with the larger metabolic pathways of both methionine and pyrimidines.

Methionine Metabolism: Methionine is a critical amino acid involved in several fundamental metabolic pathways, including transmethylation, transsulfuration, remethylation, and aminopropylation. nih.govacs.org As N-carbamyl-methionine can be hydrolyzed back to methionine, it directly links to these pathways by supplying the necessary substrate. nih.govacs.org The carbamoylation serves as a protective strategy against oxidative damage that can otherwise disrupt protein structure and function. nih.govacs.org Once the carbamoyl group is removed, the regenerated methionine can enter its various metabolic fates, such as conversion to S-adenosyl-methionine (SAM), a universal methyl group donor, or its catabolism via the transsulfuration pathway to produce cysteine. mdpi.comlibretexts.org

Pyrimidine (B1678525) Metabolism: The connection to pyrimidine metabolism is primarily enzymatic. In the reductive catabolic pathway of pyrimidines, intermediates such as N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyrate are formed. oatext.com These compounds are structurally analogous to N-carbamyl-α-amino acids. The enzymes that hydrolyze these pyrimidine derivatives, known as β-alanine synthases or N-carbamoyl-β-alanine amidohydrolases, belong to the same nitrilase superfamily as some N-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases). mdpi.comoatext.com D-carbamoylases show activity towards a range of N-carbamoyl-D-amino acids, including this compound. mdpi.comtandfonline.com Therefore, while not a direct intermediate in the primary pyrimidine breakdown pathway, this compound is a substrate for enzymes that are part of this broader class of amidohydrolases, highlighting a shared biochemical mechanism. mdpi.comoatext.com

Reconversion of N-Carbamyl-Methionine to Methionine in Biological Systems

Occurrence and Derivatization in Microorganisms and Eukaryotes

The presence and transformation of this compound have been noted in various biological contexts, often related to microbial metabolism or as a product of specific analytical procedures.

N-carbamyl-methionine has been identified in biological extracts, primarily in the context of microbial biotransformation processes. For instance, in studies involving the conversion of hydantoins to amino acids by bacteria like Pseudomonas sp., N-carbamyl-methionine is detected as a key intermediate in the culture medium. asm.org The accumulation of D-N-carbamoyl-methionine was observed when using a D-selective hydantoinase, confirming its formation as part of the metabolic pathway. caltech.edu

Furthermore, the derivatization of amino acids into their carbamoyl forms is a technique used for their analysis in complex biological samples. pnas.orgmdpi.com In this analytical context, amino acids in samples like cell culture media are intentionally converted to their carbamoyl derivatives using reagents like urea (B33335) to improve their separation and detection by liquid chromatography-mass spectrometry (LC-MS). mdpi.com

This compound undergoes various biotransformations, including enzymatic hydrolysis and complexation with metal ions.

Research has demonstrated the synthesis of metal complexes involving N-carbamyl-methionine, such as N-carbamoyl-methionine copper (NCM-Cu). nih.govacs.org This complex is formed through the coordination of copper ions with N-carbamyl-methionine ligands. nih.govacs.org Structural analyses, including FT-IR and X-ray diffraction, have confirmed the formation of a stable, crystalline product. nih.govacs.org

In the NCM-Cu complex, the copper atom is chelated to the carboxyl groups of the N-carbamyl-methionine ligands through a Cu-O bond. nih.govacs.org The aminocarbonyl group coordinates with the secondary amine. nih.govacs.org This structure, with the empirical formula C₁₂H₃₀CuN₄O₁₀S₂, is stable and protects the methionine moiety from degradation. nih.govacs.org The formation of such metal complexes represents a significant biochemical derivatization that can influence the bioavailability and biological activity of both the amino acid derivative and the metal ion. nih.govacs.orgacs.org

Data Tables

Table 1: Properties of N-Carbamoyl-Methionine Copper (NCM-Cu) Complex

| Property | Description | Source(s) |

|---|---|---|

| Empirical Formula | C₁₂H₃₀CuN₄O₁₀S₂ | nih.govacs.org |

| Appearance | Blue columnar crystalline solid | nih.govacs.org |

| Coordination | The copper atom is coordinated with the carboxyl groups of the N-carbamyl-methionine ligands via a Cu-O bond. | nih.govacs.org |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Key Structural Feature | The original amino group of methionine is substituted with the aminocarbonyl group, preventing Strecker degradation. | nih.govacs.org |

Table 2: Enzyme Activity on N-Carbamoyl-Amino Acid Substrates

| Enzyme | Source Organism | Preferred Substrate(s) | Activity on N-Carbamyl-Methionine | Source(s) |

|---|---|---|---|---|

| D-NCA Hydrolase | Pseudomonas sp. AJ-11220 | N-carbamyl-D-phenylalanine | Active, Km = 1.43 mM | tandfonline.com |

| D-Carbamoylase | Pseudomonas sp. KNK003A | N-carbamoyl-D-alanine, N-carbamoyl-D-tryptophan | Active, affinity of -2.8 kcal/mol | mdpi.com |

| L-N-Carbamoylase | Sinorhizobium meliloti CECT4114 | N-carbamoyl-L-methionine | Preferred substrate, Km ≈ 13.5 mM | ebi.ac.uk |

| L-Hydantoinase (Evolved) | Arthrobacter sp. DSM 9771 | N-carbamoyl-L-methionine | Active, product of D,L-MTEH hydrolysis | caltech.edu |

| N-Carbamoyl-β-Alanine Amidohydrolase | Agrobacterium tumefaciens C58 | N-carbamoyl-L-methionine | Highest activity among tested substrates | biorxiv.org |

Biochemical Derivatization and Biotransformation in Biological Systems

In Vivo Interconversion with Methionine and Related Amino Acids

Research indicates that this compound can be converted into methionine within the body, enabling its participation in various metabolic processes. nih.govacs.org This bioconversion is a multi-step enzymatic process that transforms the carbamylated D-enantiomer into the proteogenic L-enantiomer of methionine, which is the form utilized for protein synthesis and other key metabolic functions. animbiosci.org

The initial and rate-limiting step in this pathway is the hydrolysis of this compound. This reaction is catalyzed by the enzyme N-carbamoyl-D-amino acid amidohydrolase, also known as D-carbamoylase (EC 3.5.1.77). mdpi.com This enzyme specifically targets the N-carbamoyl group of the D-amino acid, hydrolyzing it to yield D-methionine and other byproducts. mdpi.comnih.govresearchgate.net D-carbamoylase demonstrates a strong specificity for N-carbamoyl-D-amino acids and is not active against the corresponding L-enantiomers. mdpi.com

Once D-methionine is formed, it must be converted to its L-isomer to be metabolically useful for protein synthesis. animbiosci.org This conversion is accomplished by the enzyme D-amino acid oxidase, which is present in various tissues, including the liver and kidneys. animbiosci.org This enzyme catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid. This keto acid is then transaminated to form L-methionine, which can enter the body's methionine pool. animbiosci.org Studies in pigs have shown that D-amino acid oxidase activity is substantial, suggesting the conversion of D-methionine to L-methionine is not a limiting factor for its utilization. animbiosci.org

The resulting L-methionine is metabolically identical to L-methionine from dietary proteins and can be used in all of its physiological roles. These include:

Protein Synthesis : Incorporation into peptides and proteins. animbiosci.org

Transmethylation : Conversion to S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, proteins, and other metabolites. animbiosci.orgnih.gov

Transsulfuration : Conversion to cysteine, a precursor for the synthesis of glutathione (B108866) and taurine, which are important for antioxidant defense and intestinal health. animbiosci.orgnih.gov

The enzymatic pathway for the conversion of this compound to metabolically active L-methionine is detailed in the table below.

Table 1: In Vivo Interconversion Pathway of this compound

| Step | Substrate | Enzyme | Product(s) | Metabolic Significance |

| 1 | This compound | N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) | D-methionine | Hydrolysis of the carbamoyl group to release the D-amino acid. mdpi.comresearchgate.net |

| 2 | D-methionine | D-amino acid oxidase | 2-keto-4-(methylthio)butyric acid | Oxidative deamination of the D-enantiomer to its α-keto acid analogue. animbiosci.org |

| 3 | 2-keto-4-(methylthio)butyric acid | Transaminase | L-methionine | Transamination to form the biologically active L-enantiomer. animbiosci.org |

Advanced Research Methodologies for N Carbamyl D Methionine Analysis

Analytical Techniques for Identification and Quantification

A suite of powerful analytical methods is employed for the separation, identification, and quantification of N-Carbamyl-D-methionine and its related compounds. These techniques are crucial for monitoring chemical reactions, enzymatic conversions, and metabolic pathways.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-carbamoyl-amino acids due to its high resolution, sensitivity, and speed. researchgate.net Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase to separate compounds based on their hydrophobicity. For instance, the analysis of N-carbamoyl-L-methionine, the product of L-carbamoylase activity, has been successfully performed using HPLC to monitor reaction progress. csic.es

In the context of this compound, HPLC is essential for determining the activity of enzymes like D-carbamoylase, which hydrolyzes it. mdpi.compreprints.org Assays typically involve incubating the enzyme with the substrate and then stopping the reaction at various time points. mdpi.compreprints.org The reaction mixture is then analyzed by HPLC to quantify either the decrease in the substrate (this compound) or the increase in the product (D-methionine). csic.es Pre-column derivatization with reagents such as phenyl isothiocyanate (PITC) can be used to enhance the UV detection of amino acids and their derivatives. researchgate.net

Table 1: Representative HPLC Conditions for Amino Acid Derivative Analysis

| Analyte(s) | Column | Mobile Phase / Elution | Detection | Reference(s) |

|---|---|---|---|---|

| N-carbamoyl-L-methionine | Not specified | Not specified | Not specified | csic.es |

| Methionine (after PITC derivatization) | Reversed-phase x-terra MS C18 | Isocratic program with tetrahydrofuran/methanol/0.1M sodium acetate, pH 7.2 and acetonitrile | UV Detector | researchgate.net |

| Diastereomers of acidic D/L-amino acids | ODS-Hypersil reversed phase | Gradient of 0.11% TFA in water and 0.11% TFA in acetonitrile | UV at 340 nm | nih.gov |

| N-carbamoyl-D-amino acids | Not specified | 100 mM phosphate (B84403) buffer (pH 7.0) | Spectrophotometric (after OPA reaction) | mdpi.compreprints.org |

Spectroscopic and thermal analysis methods provide critical information about the structure, bonding, and stability of this compound and its complexes. A study on an N-carbamoyl-methionine copper (NCM-Cu) complex illustrates the utility of these techniques. acs.orgnih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is used to confirm the formation of complexes. In the analysis of the NCM-Cu complex, a bathochromic (red) shift was observed in the UV-Vis spectrum compared to the parent methionine molecule. acs.orgnih.gov This shift indicates a change in the electronic environment and the extension of the conjugated system upon complexation with the copper ion. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. In the NCM-Cu complex, the appearance of new absorption peaks corresponding to -OH and Cu-O bonds, alongside the characteristic peaks of the methionine backbone, confirmed the successful formation of the complex. acs.orgnih.gov The aminocarbonyl group was found to be coordinated with the secondary amine, and the copper atom was chelated to the carboxyl groups. acs.org

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of materials. The XRD pattern of the NCM-Cu complex showed a new and distinct diffraction pattern compared to methionine, confirming the formation of a new crystal structure. acs.orgnih.gov The sharp, intense peaks indicated that the complex is a well-ordered crystalline compound. acs.org

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature, providing insights into its thermal stability and composition. rsc.org TGA of the NCM-Cu complex showed a different degradation profile compared to methionine. acs.orgnih.gov An initial mass loss was attributed to the removal of crystallization water, followed by the decomposition of the organic ligand at higher temperatures. acs.orgnih.gov The higher residual mass for the complex compared to the ligand further supported the occurrence of complexation. nih.gov

Table 2: Spectroscopic and Thermal Analysis Data for N-Carbamoyl-Methionine Copper (NCM-Cu) Complex

| Technique | Observation | Interpretation | Reference(s) |

|---|---|---|---|

| UV-Vis | Bathochromic shift compared to methionine. | Extension of the conjugated system upon complexation. | acs.orgnih.gov |

| FTIR | New absorption peaks at 1652 cm⁻¹ and 495 cm⁻¹. | Presence of -OH and Cu-O bonds, confirming complex formation. | acs.orgnih.gov |

| XRD | New and sharp diffraction pattern. | Formation of a new, highly crystalline structure. | acs.orgnih.gov |

| TGA | First mass loss of 8.0% for NCM-Cu. | Loss of crystallization water. | acs.orgnih.gov |

| TGA | Second mass loss of 61.2% at 134.56–427.10 °C. | Decomposition of the complex. | nih.gov |

Thin-Layer Chromatography (TLC) is a versatile technique used for the separation of compounds. In the context of this compound, chiral ligand-exchange TLC is particularly valuable. researchgate.net This method can be used to separate enantiomers of amino acids, including methionine. researchgate.net The stationary phase, typically a reversed-phase silica (B1680970) gel plate, is impregnated with a transition metal ion (like copper(II)) and a chiral selector. researchgate.net When a racemic mixture is applied and developed with a suitable mobile phase, the D- and L-enantiomers form diastereomeric ternary complexes with the chiral selector and the metal ion. These complexes have different stabilities and affinities for the stationary phase, leading to their separation on the TLC plate. This allows for the rapid, qualitative assessment of enantiomeric composition in metabolic or enzymatic reaction samples.

Ligand Exchange Chromatography (LEC) is a highly effective form of liquid chromatography for the separation of optical isomers (enantiomers) and is particularly well-suited for the stereochemical identification of amino acids and their derivatives. pageplace.de The principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers, a metal ion, and a chiral selector. pageplace.despringernature.com

In a common setup for separating D- and L-amino acids, the mobile phase contains a chiral additive, such as the copper(II) complex of an L-amino acid (e.g., L-proline or N,N-dimethyl-L-phenylalanine). nih.govresearchgate.net This chiral complex interacts with the D- and L-enantiomers of the analyte (e.g., methionine) to form mixed-ligand ternary complexes. The resulting diastereomeric complexes (e.g., Cu(L-proline)(D-methionine) and Cu(L-proline)(L-methionine)) exhibit different thermodynamic stabilities. researchgate.net The less stable complex tends to be retained longer on the non-chiral reversed-phase column, enabling their separation and thus the identification of the stereochemistry of the analyte. researchgate.net This technique is highly sensitive to the molecular structure of the ligands, making it a powerful tool for chiral analysis. pageplace.de

Thin-Layer Chromatography (TLC) in Metabolic Studies

Structural and Computational Biology Approaches

Understanding the three-dimensional structure of this compound in complex with its target enzymes is crucial for elucidating its mechanism of action and for guiding protein engineering efforts.

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional structure of proteins and their complexes with ligands. The crystal structure of N-carbamyl-D-amino acid amidohydrolase (DCase) from Agrobacterium sp. has been solved to a resolution of 1.7 Å. nih.govcore.ac.uk The analysis revealed that the enzyme is a homotetramer, with each monomer adopting a variant of the α+β fold, featuring a sandwich of parallel β-sheets surrounded by α-helices. nih.govcore.ac.uk

This structural information identified a catalytic triad (B1167595) of residues (Glu46, Lys126, and Cys171) within the enzyme's active site, with Cys171 acting as the catalytic nucleophile. nih.govcore.ac.uk Subsequent crystallographic studies of DCase mutants complexed with substrates or inhibitors have provided deeper insights into the specific interactions that govern substrate binding and catalysis. Molecular docking studies using the D-carbamoylase structure have shown a significant affinity for this compound, identifying key residues within the binding pocket that interact with the substrate. mdpi.com These structural and computational approaches are invaluable for understanding the enzyme's substrate specificity and for designing enzymes with improved properties for biotechnological applications. preprints.org

Table 3: Crystallographic Data for Agrobacterium sp. N-carbamyl-D-amino acid amidohydrolase (DCase)

| Parameter | Value | Reference(s) |

|---|---|---|

| Resolution | 1.7 Å | nih.govcore.ac.uk |

| Molecular Assembly | Homotetramer | nih.govcore.ac.uk |

| Monomer Fold | α+β fold (sandwich of parallel β sheets surrounded by α helices) | nih.govcore.ac.uk |

| Catalytic Residues | Glu46, Lys126, Cys171 | nih.govcore.ac.uk |

Molecular Docking Simulations for Enzyme-Substrate Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in elucidating its binding mechanism to N-carbamoyl-D-amino acid amidohydrolase (D-NCAase), the enzyme responsible for its hydrolysis.

Research involving D-carbamoylase from Pseudomonas sp. has utilized molecular docking to explore the enzyme's affinity for various substrates, including this compound. These simulations have confirmed that this compound is a viable substrate that can be effectively degraded by the enzyme. researchgate.net The docking models reveal that the enzyme's binding pocket is spacious enough to accommodate bulky substrates. researchgate.net

Detailed docking analyses have identified the key amino acid residues within the active site that are crucial for substrate binding and catalysis. For the D-NCAase enzyme, specific residues such as Lys127 and Cys172 are positioned to interact closely with the target carbamoyl (B1232498) group of the substrate. researchgate.netnih.gov Other identified active site residues responsible for ligand recognition include Glu47, His125, Pro127, Asp174, and Arg176, which form hydrogen bonds and hydrophobic interactions with the substrate. nih.govnih.gov The catalytic mechanism involves a nucleophilic attack by the sulfur atom of Cys172 on the carbonyl carbon of the substrate's carbamoyl group.

Table 1: Key Amino Acid Residues in D-NCAase Involved in Substrate Binding

| Residue | Role in Binding and Catalysis | Source |

|---|---|---|

| Glu47 | Acts as a general base/acid in catalysis | nih.gov |

| Lys127 | Stabilizes the transition state and interacts with the ligand | nih.govnih.gov |

| Cys172 | Performs the primary nucleophilic attack on the substrate | nih.govnih.gov |

| His125 | Involved in ligand recognition | nih.gov |

| Asp174 | Contributes to ligand recognition | nih.gov |

| Arg176 | Forms hydrogen bonds with the substrate for recognition | nih.govmdpi.com |

Molecular Dynamics Simulations for Conformational Flexibility and Stability Analysis

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a detailed view of the conformational flexibility and stability of the enzyme-substrate complex. For this compound and its associated enzyme, D-NCAase, MD simulations complement the static picture provided by molecular docking.

Studies on D-NCAase from Bradyrhizobium japonicum have employed 50-nanosecond MD simulations to assess the substrate binding site's stability. nih.gov These simulations, conducted with a canonical substrate, help understand the dynamic interactions between the protein, the substrate, and surrounding water molecules, confirming a stable dimeric structure in solution. nih.gov Similarly, 100-nanosecond MD simulations of D-carbamoylase from Pseudomonas sp. complexed with N-carbamoyl-D-tryptophan demonstrated that the protein-ligand complex achieves stability in approximately 50 nanoseconds. mdpi.com

MD simulations have also been crucial in analyzing the effects of mutations on enzyme stability. For instance, simulations of the A302C mutant of D-NCAase from Agrobacterium radiobacter revealed that the introduced disulfide bond helps maintain the integrity of the fine-tuned catalytic site, even at elevated temperatures. nycu.edu.twpdbj.org This computational evidence supports experimental findings that the mutant exhibits enhanced thermostability and activity. nycu.edu.twpdbj.org

Protein Engineering and Directed Evolution for Enzyme Improvement

Protein engineering and directed evolution are powerful strategies for modifying enzymes to enhance their properties for industrial applications. The goal is often to improve stability, activity, or solubility. D-NCAase, which hydrolyzes this compound, has been a frequent target of these techniques.

Site-Directed Mutagenesis for Structure-Function Relationship Elucidation

Site-directed mutagenesis involves intentionally changing specific amino acids at defined positions in a protein to study their impact on its function and structure. This technique has been pivotal in understanding the catalytic mechanism and stability of D-NCAase.

Early studies on D-NCAase from Agrobacterium radiobacter targeted conserved histidine residues. Mutagenesis of His129, His144, and His215 demonstrated their critical role in maintaining the stable conformation of the catalytic cleft. nih.gov Further investigation pinpointed a catalytic triad composed of Cys172, Glu47, and Lys127 as essential for the enzyme's hydrolytic activity. nih.gov

To enhance thermostability, site-directed mutagenesis has been used to introduce disulfide bridges. In one study, an A302C mutation in D-NCAase created an inter-subunit disulfide bond, leading to a significant increase in the enzyme's stability at high temperatures. nycu.edu.twpdbj.org Other research focused on improving the solubility of recombinant D-NCAase expressed in E. coli. By mutating surface-exposed residues, researchers identified that changes at positions Ala18, Tyr30, and Lys34 could significantly reduce protein aggregation and increase the yield of soluble, active enzyme. nih.gov

DNA Shuffling and Random Mutagenesis for Enhanced Enzyme Properties

Directed evolution, often employing methods like DNA shuffling and error-prone PCR (random mutagenesis), accelerates the natural process of evolution in the laboratory to generate enzymes with desired traits. These methods create large libraries of gene variants, which can then be screened for improved properties.

In one prominent study, DNA shuffling was used to simultaneously improve the oxidative and thermal stability of D-NCAase from Agrobacterium tumefaciens. oup.comscite.ai After two rounds of evolution, a superior mutant named 2S3 was identified. This mutant contained six amino acid substitutions (Q23L, V40A, H58Y, G75S, M184L, and T262A) and showed a 12°C increase in its half-inactivation temperature and significantly higher resistance to oxidative stress compared to the wild-type enzyme. scite.ai

Another line of research began with a highly soluble D-NCAase mutant (DCase-M3: A18T/Y30N/K34E), which was created using error-prone PCR and DNA shuffling. nih.gov This mutant was then subjected to further rounds of evolution to enhance its thermostability. Through two rounds of DNA shuffling followed by iterative saturation mutagenesis, a final mutant named D1 was generated. nih.gov This D1 mutant incorporated ten beneficial mutations and exhibited a 16°C increase in its half-inactivation temperature over the already improved DCase-M3, without compromising its high solubility or catalytic efficiency. nih.gov

Table 2: Engineered D-NCAase Mutants and Their Enhanced Properties

| Mutant Name | Method Used | Key Mutations | Enhanced Property | Source |

|---|---|---|---|---|

| 2S3 | DNA Shuffling | Q23L, V40A, H58Y, G75S, M184L, T262A | Oxidative and Thermal Stability | scite.ai |

| DCase-M3 | Error-prone PCR, DNA Shuffling | A18T/Y30N/K34E | Solubility | nih.gov |

| A302C | Site-Directed Mutagenesis | A302C | Thermostability | nycu.edu.twpdbj.org |

| D1 | DNA Shuffling, Iterative Saturation Mutagenesis | Q12L, Q23L, Q207E, N242G, H248Q, T262A, T263S, E266D, T271I, A273P | Thermostability | nih.gov |

Future Research Directions and Biotechnological Potential of N Carbamyl D Methionine

Rational Design and Engineering of N-Carbamyl-D-Amino Acid Amidohydrolases with Altered Specificities and Stabilities

The enzyme responsible for converting N-Carbamyl-D-methionine to D-methionine is N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase or DCase). The performance of this enzyme is a critical bottleneck in the industrial production of D-amino acids. researchgate.net Consequently, significant research efforts are directed towards its rational design and engineering to enhance catalytic efficiency, thermostability, and substrate specificity.

Site-directed mutagenesis and directed evolution are the primary tools for implementing these rational designs. Strategies have focused on modifying key regions, such as the substrate entrance tunnel and the termini of the protein, to improve performance. mdpi.comcore.ac.uk For example, engineering a key loop at the substrate entrance has been shown to increase catalytic efficiency by facilitating substrate access. mdpi.com Similarly, mutations aimed at increasing the hydrophobicity and forming new hydrogen bonds on the protein surface have led to significant improvements in thermostability. hmdb.ca Directed evolution techniques, such as DNA shuffling, have also been successfully employed to simultaneously enhance both the oxidative and thermal stability of D-carbamoylases. frontiersin.orgebi.ac.uk

Interactive Table 1: Examples of Engineered N-Carbamoyl-D-Amino Acid Amidohydrolase (DCase) Mutants

| Enzyme Source | Mutation(s) | Observed Improvement | Reference |

| Nitratireductor indicus (NiHyuC) | D187N/A200N/S207A/R211G (M4) | 43-fold increase in catalytic efficiency (kcat/Km) for N-carbamoyl-D-tryptophan. | mdpi.com |

| Nitratireductor indicus (NiHyuC) | S202P/E208D/R277L (M4Th3) | 28.5-fold increase in half-life at 40 °C. | hmdb.ca |

| Agrobacterium tumefaciens NRRL B11291 | Q23L, H58Y, M184L, T262A | Enhanced oxidative and thermostability. | frontiersin.org |

| Burkholderia pickettii | A18T/Y30N/K34E (DCase-M3) | Increased soluble expression in E. coli to up to 80%. | researchgate.net |

| Agrobacterium sp. | Q4C/T212S/A302C (DCase-M3) | 4.25-fold increase in activity and 2.25-fold increase in thermal stability. |

Development of Integrated Bioprocesses for Economically Viable Production of D-Amino Acids from this compound

The industrial synthesis of D-amino acids via this compound is dominated by the "hydantoinase process". This multi-enzyme cascade typically involves three key enzymes: a hydantoinase that converts a racemic 5-monosubstituted hydantoin (B18101) (e.g., D,L-5-(2-methylthioethyl)hydantoin) to the corresponding N-carbamoyl-D-amino acid, a D-carbamoylase that hydrolyzes this intermediate to the final D-amino acid, and a hydantoin racemase to convert the remaining L-hydantoin to the D-form, enabling a theoretical 100% yield. medchemexpress.comoup.com

The economic viability of this process hinges on integrating these steps into a streamlined and efficient workflow. A major advancement has been the development of whole-cell biocatalysts, where a single microbial host, typically Escherichia coli, is engineered to co-express all three enzymes. nih.govacs.org This approach offers several advantages over using isolated enzymes: it eliminates costly and time-consuming enzyme purification steps, improves enzyme stability within the cellular environment, and simplifies catalyst handling and reuse.

Further optimization involves constructing polycistronic expression systems, where the genes for all three enzymes are placed under the control of a single promoter. nih.gov This allows for fine-tuning the relative expression levels of each enzyme. For instance, cloning the D-carbamoylase gene closest to the promoter can increase its expression level, which is crucial as D-carbamoylase is often the rate-limiting step in the cascade. researchgate.netnih.gov This strategy prevents the accumulation of the N-carbamoyl intermediate, which can inhibit the reaction. nih.gov Process conditions such as pH and temperature are also optimized to find a balance that accommodates the requirements of all three enzymes, with typical conditions being around pH 8 and 50°C. acs.org Immobilization of these whole-cell biocatalysts, for example in calcium alginate, further enhances operational stability and can mitigate issues like product inhibition by ammonium (B1175870) ions, making the process more robust for industrial application. core.ac.uk

Interactive Table 2: Components of Integrated Bioprocesses for D-Amino Acid Production

| Process Component | Description | Role in Economic Viability | Reference |

| Whole-Cell Biocatalyst | E. coli engineered to co-express D-hydantoinase, D-carbamoylase, and hydantoin racemase. | Eliminates enzyme purification costs, increases catalyst stability and reusability. | acs.org |

| Polycistronic Gene Expression | All three enzyme genes are cloned into a single plasmid under one promoter. | Allows for optimized and balanced expression of enzymes, preventing bottleneck intermediates. | nih.gov |

| Dynamic Kinetic Resolution | A hydantoin racemase converts the unused L-substrate to the D-form in situ. | Enables theoretical 100% conversion of the racemic starting material to the desired D-amino acid. | oup.com |

| Process Optimization | Fine-tuning of reaction conditions like temperature, pH, and substrate concentration. | Maximizes reaction rates and overall productivity. | acs.org |

| Cell Immobilization | Entrapping the whole-cell biocatalyst in a matrix like calcium alginate. | Improves operational stability, allows for continuous processing, and can reduce product inhibition. | core.ac.uk |

Elucidation of Novel this compound Transforming Enzymes and Their Pathways in Diverse Organisms

While the core "hydantoinase pathway" is well-established, research continues to uncover novel enzymes with the potential to transform this compound and other N-carbamoyl-D-amino acids. The search for new D-carbamoylases in diverse microbial ecosystems is driven by the need for enzymes with superior properties, such as higher thermostability, broader substrate range, or better expression in industrial hosts.

Recent discoveries have identified and characterized D-carbamoylases from various bacterial genera, including Pseudomonas, Agrobacterium, Bradyrhizobium, and Nitratireductor. caldic.commdpi.comhmdb.ca These enzymes often exhibit different substrate specificities and operational optima. For example, a D-carbamoylase from Pseudomonas showed high activity towards both aliphatic (N-carbamoyl-D-alanine) and aromatic (N-carbamoyl-D-tryptophan) substrates. mdpi.commdpi.com A novel D-carbamoylase from a Brazilian strain of Bradyrhizobium japonicum was identified and analyzed in silico, highlighting its potential for the industrial production of D-p-hydroxyphenylglycine.

Interactive Table 3: Examples of N-Carbamoyl-D-Amino Acid Amidohydrolases from Diverse Organisms

| Organism | Subunit Size (approx.) | Quaternary Structure | Optimal pH (approx.) | Notable Substrates | Reference |

| Agrobacterium tumefaciens AM 10 | 38 kDa | Dimer | 7.0 - 9.0 | N-carbamoyl-DL-methionine, N-carbamoyl-D-phenylglycine | |

| Pseudomonas sp. | 35 kDa | Not specified | 7.0 | N-carbamoyl-D-alanine, N-carbamoyl-D-tryptophan | caldic.commdpi.com |

| Agrobacterium sp. KNK712 | 34 kDa | Homotetramer | 7.0 | N-carbamoyl-D-p-hydroxyphenylglycine | nih.gov |

| Bradyrhizobium japonicum CPAC-15 | Not specified | Homodimer (in silico) | Not specified | N-Carbamoyl-D-p-hydroxyphenylglycine (in silico) | |

| Nitratireductor indicus | 34 kDa | Dimer | 8.0 | N-carbamoyl-D-tryptophan | mdpi.comhmdb.ca |

Exploration of Uncharted Metabolic Roles and Signaling Functions of this compound in Biological Systems

The primary and well-established role of this compound is as a synthetic intermediate in the biotechnological production of D-methionine. hmdb.ca In this context, it is the direct substrate for the enzyme D-carbamoylase. hmdb.caoup.com However, its occurrence and function in natural biological systems under normal physiological conditions are not well-documented, and there is currently no evidence to suggest it plays a significant role in metabolic regulation or cell signaling.

The related compound, D-methionine, can be utilized by some organisms and has been suggested to act as a signaling molecule in bacteria during the stationary growth phase. Furthermore, methionine metabolism, in general, is intricately linked with cellular signaling, influencing growth and anabolic programs. Yet, these roles are attributed to the free amino acid or its other derivatives like S-adenosylmethionine, not the N-carbamoyl form.

The in vivo formation of N-carbamoyl amino acids, including what would be N-carbamoyl-methionine, has been observed under specific pathological conditions. In patients with uremia (end-stage renal disease), elevated levels of urea (B33335) lead to the spontaneous, non-enzymatic formation of cyanate, which can then react with the free amino groups of amino acids and proteins. nih.gov This process, known as carbamoylation, can reduce the pool of available free amino acids for protein synthesis and may contribute to the metabolic disturbances seen in the disease. For instance, N-carbamoyl-asparagine, formed in this way, has been shown to interfere with insulin-sensitive glucose transport. nih.gov

Therefore, the exploration of this compound's role in biological systems is currently focused on two distinct areas: its crucial, man-made role in industrial biocatalysis and its incidental, pathological formation in diseases characterized by high urea levels. Future research may yet uncover subtle or context-specific natural roles, but for now, its significance remains overwhelmingly in the biotechnological sphere.

Advanced Spectroscopic and Structural Techniques for Real-Time Monitoring of this compound Biotransformations

Efficiently monitoring the conversion of this compound to D-methionine is critical for optimizing industrial bioprocesses. Traditional methods often rely on offline analysis like high-performance liquid chromatography (HPLC), which involves sample extraction and can be time-consuming. Advanced spectroscopic techniques offer the potential for non-invasive, real-time monitoring, providing immediate feedback for process control.

Raman Spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for in-situ reaction monitoring. It works by detecting the inelastic scattering of laser light, which provides a specific chemical fingerprint of the molecules present. This technique can simultaneously track the decrease in the substrate (this compound) concentration and the increase in the product (D-methionine) concentration. Deep UV Resonance Raman (UVRR) spectroscopy, in particular, can enhance sensitivity and allow for the quantification of multiple components in complex biotransformation mixtures.

Fluorescence Spectroscopy is another highly sensitive technique applicable to monitoring enzyme activity. While this compound and D-methionine are not intrinsically fluorescent, assays can be designed using fluorescent probes or by monitoring the intrinsic fluorescence (e.g., from tryptophan residues) of the D-carbamoylase enzyme. Changes in the enzyme's fluorescence can indicate conformational changes upon substrate binding or product release, providing an indirect measure of the reaction rate. Dual-color fluorescence cross-correlation spectroscopy (FCS) is a more advanced application that can monitor cleavage or addition reactions in real-time at very low concentrations.

These advanced spectroscopic methods, combined with structural analysis techniques like X-ray crystallography that reveal the precise interactions between the enzyme and substrate, provide a comprehensive toolkit for understanding and optimizing the biotransformation of this compound. nih.govmdpi.com

Interactive Table 4: Comparison of Advanced Techniques for Monitoring this compound Biotransformation

| Technique | Principle | Advantages for this Application | Limitations | Reference |

| Raman Spectroscopy | Inelastic scattering of monochromatic light provides a molecular fingerprint. | Non-invasive, in-situ, real-time monitoring of multiple components (substrate, product) simultaneously. Can penetrate glass vessels. | Can be affected by fluorescence from the sample matrix. Requires chemometric analysis for quantification. | |

| Fluorescence Spectroscopy | Measures light emitted by a molecule after absorption of excitation light. | Extremely high sensitivity, capable of real-time kinetic measurements. | Often requires fluorescent labeling of substrate or enzyme, which may alter activity. This compound itself is not fluorescent. | |

| X-ray Crystallography | Diffraction of X-rays by a crystalline solid to determine atomic and molecular structure. | Provides high-resolution, static 3D structures of the enzyme and its binding site. Essential for rational design. | Requires a crystallizable protein. Provides a static picture, not real-time dynamics. | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Computational simulation of the physical movements of atoms and molecules. | Simulates dynamic interactions between enzyme and substrate over time, complementing static structures. | Computationally intensive. Accuracy depends on the quality of the force fields used. | caldic.commdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。